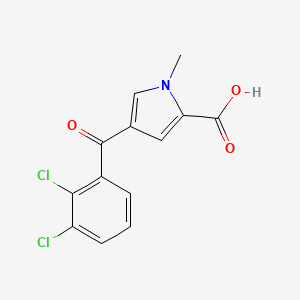

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

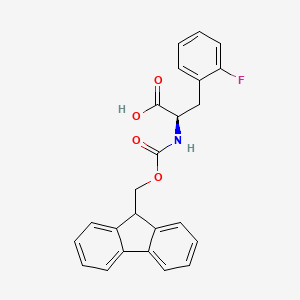

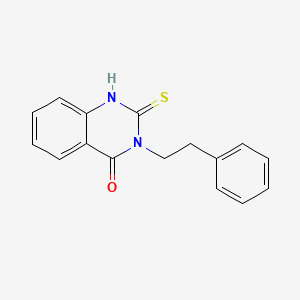

“4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a total of 28 bonds; 20 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . A simple, sensitive, and selective gradient reversed-phase LC method has been developed for separation and determination of 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance, and its regio isomers .Molecular Structure Analysis

The molecular structure of similar compounds like 2,3-Dichlorobenzoic acid has been analyzed using techniques like 1H-NMR spectroscopy . The 1H-NMR spectra of most organic molecules contain proton signals that are ‘split’ into two or more sub-peaks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored using a simple, selective, and sensitive gradient reversed-phase liquid chromatography method .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2,3-Dichlorobenzoic acid and 2,3-Dichlorobenzoyl chloride have been analyzed .Scientific Research Applications

Molecular Recognition and Binding

The study by Verdejo, Guzmán Gil-Ramírez, and Ballester (2009) explored the molecular recognition of pyridine N-oxides in water using calix[4]pyrrole receptors enhanced with carboxylic acids or amino groups. This research highlights the compound's potential in creating water-soluble receptors that effectively bind aromatic N-oxides through hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).

Synthetic Methods and Chemical Reactivity

Alizadeh, Hosseinpour, and Rostamnia (2008) reported a facile and direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. This method involves an unusual ring annulation of acetylenic esters and α-amino acids, showcasing the compound's utility in synthesizing structurally complex pyrrole derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Domino Transformation in Organic Synthesis

Galenko, Galenko, Khlebnikov, and Novikov (2015) demonstrated the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, with symmetric 1,3-diketones to yield 4-acylpyrrole-2-carboxylic acid derivatives. This study presents an efficient approach for the regioselective synthesis of pyrrole-2,4-dicarboxylic acid derivatives, indicating the compound's potential in organic synthesis and chemical transformations (Galenko, Galenko, Khlebnikov, & Novikov, 2015).

Luminescent Sensing and Chemical Stability

Ding, Liu, Shi, Sun, Wang, and Chen (2017) researched luminescent 3D Lanthanide-Cadmium heterometal-organic frameworks, demonstrating the compound's excellent chemical stability and its potential as a luminescent sensor material for multi-responsive cations and organic amines. This finding suggests the applicability of such compounds in the development of new luminescent sensor materials (Ding, Liu, Shi, Sun, Wang, & Chen, 2017).

Crystal Structure Determination in Drug Development

Silva, López‐Tosco, Tejedor, García‐Tellado, and González-Platas (2012) focused on the ab initio crystal structure determination of chain-functionalized pyrroles, including compounds related to 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, highlighting their importance as antitumoral agents. This research emphasizes the compound's significance in drug development, particularly in the context of antitumor activity (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-16-6-7(5-10(16)13(18)19)12(17)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILCNGIFBTVKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2925524.png)

![2-benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}acrylonitrile](/img/structure/B2925527.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2925528.png)

![N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2925534.png)

![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)